7-Methoxy-4-phenyl-quinolin-2-ol
Overview
Description
7-Methoxy-4-phenyl-quinolin-2-ol is a chemical compound with the molecular formula C16H13NO2 . It is also known by several synonyms such as 7-methoxy-2-phenylquinolin-4-ol, 7-Methoxy-2-phenyl-1H-quinolin-4-one, and 4-hydroxy-7-methoxy-2-phenylquinoline .
Synthesis Analysis
The synthesis of 2-quinolones, which includes this compound, has been a topic of interest in medicinal and agrochemical research . The early synthetic chemistry originated from the same principle of the classical Friedländer and Knorr procedures for the preparation of quinolines . New synthetic tools such as novel catalysts and the microwave irradiation method have been developed .Molecular Structure Analysis
The molecular weight of this compound is 251.28 g/mol . The IUPAC name is 7-methoxy-2-phenyl-1H-quinolin-4-one . The InChI and Canonical SMILES are also provided for further structural analysis .Chemical Reactions Analysis
The synthesis of 2-quinolones involves various one-pot reactions . These reactions are categorized into two-, three-, and four-component reactions according to the number of reagents that ultimately compose atoms of the core structures of 2-quinolones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 251.28 g/mol, XLogP3-AA of 3.2, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 2 .Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
Studies on compounds similar to 7-Methoxy-4-phenyl-quinolin-2-ol, such as moxifloxacin and other fluoroquinolones, have detailed their pharmacokinetics and pharmacodynamics. These studies highlight how such compounds are metabolized and excreted in humans, revealing their potential clinical utility due to potent antibacterial activity and favorable pharmacokinetic profiles (Nakashima et al., 1995), (Fuhrmann et al., 2004).
Neurological Applications
Quinolinic acid, a neurotoxin and NMDA receptor agonist, has been studied in the context of neurological diseases. It is synthesized from tryptophan via the kynurenine pathway and has been implicated in the pathology of various neurodegenerative disorders. Research into quinolinic acid and its metabolic pathways could provide insights into the neurotoxic effects and potential therapeutic targets for conditions like Huntington's disease and Alzheimer's (Heyes et al., 1990), (Heyes et al., 1992).
Metabolic Pathways
The kynurenine pathway, which includes the metabolism of tryptophan to quinolinic acid, is a critical area of research. Alterations in this pathway have been associated with various diseases, including inflammatory and neurodegenerative disorders. Studies have shown systemic perturbations in amino acid and kynurenine metabolism in response to infections and dietary changes, highlighting the complexity of this metabolic pathway and its potential as a target for therapeutic interventions (Lawler et al., 2021), (Poesen et al., 2015).
Antibacterial Resistance
Research has also explored the efficacy and resistance mechanisms of quinolones like this compound in the treatment of bacterial infections. For example, the study on the inappropriateness of quinolone in scrub typhus treatment due to gyrA mutation in Orientia tsutsugamushi highlights the challenges of using quinolones in certain infections (Jang et al., 2013).
Properties
IUPAC Name |
7-methoxy-4-phenyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-7-8-13-14(11-5-3-2-4-6-11)10-16(18)17-15(13)9-12/h2-10H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASFZIYJZPZALO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352305 | |
Record name | 7-methoxy-4-phenyl-quinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30034-43-6 | |
Record name | 7-methoxy-4-phenyl-quinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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